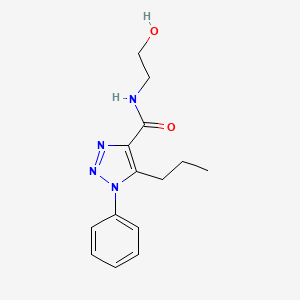

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, a propyl chain, and a hydroxyethyl group

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, N-(2-hydroxyethyl)pyrrolidine has been used as a plasticizer and swelling agent, forming hydrogen bonds with other compounds and disrupting strong intra- and intermolecular hydrogen bonds .

Biochemical Pathways

Related compounds, such as n6-(2-hydroxyethyl)-adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative damage in cells . This suggests that the compound may have a role in modulating oxidative stress pathways.

Pharmacokinetics

The compound was weakly bound to human plasma proteins, and its mean residence time was close to 1.25 hours .

Result of Action

Related compounds have been shown to have various biological activities, including anti-inflammatory, antiviral, and antioxidant effects .

Action Environment

For instance, N-(2-hydroxyethyl)formamide has been used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposite, where it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, such as the hydroxyethyl and carboxamide groups .

Cellular Effects

It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is plausible that it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins and influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenylhydrazine.

Attachment of the Propyl Chain: The propyl chain can be added via alkylation reactions.

Incorporation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an amidation reaction using ethanolamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a dihydrotriazole derivative.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes involving triazole derivatives.

Medicine: It has potential therapeutic applications due to its bioactive properties.

Industry: It is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-hydroxyethyl)aziridine: A compound with a similar hydroxyethyl group but different ring structure.

Methyldiethanolamine: Contains a hydroxyethyl group and is used in various industrial applications.

Uniqueness

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, phenyl group, and hydroxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Activité Biologique

N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, characterized by its unique structural features that may confer various biological activities. This article aims to explore its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O2 with a molecular weight of 274.32 g/mol. The compound features a triazole ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that facilitate interactions with various biomolecules .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,2,3-triazole derivatives. For instance, compounds containing the triazole moiety have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated:

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Topoisomerase II : This mechanism is crucial for DNA replication and repair processes .

A comparative study indicated that certain triazole derivatives had IC50 values ranging from 0.97 to 34.46 µM against A549 lung cancer cells . These findings suggest that this compound could exhibit similar anticancer effects.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research has shown that 1,2,3-triazoles can inhibit the growth of various bacterial strains and fungi. In vitro studies suggest that this compound may possess:

- Broad-spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

For example, compounds structurally related to this triazole derivative were reported to inhibit Escherichia coli and Staphylococcus aureus effectively .

The mechanisms through which this compound exerts its biological activity can be hypothesized based on the behavior of similar compounds:

Enzyme Inhibition : The nitrogen atoms in the triazole ring may interact with active sites of enzymes involved in cell proliferation and metabolism.

Gene Expression Modulation : The compound could influence gene expression related to apoptosis and cell cycle regulation through signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

| Study Reference | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Ferreira et al. (2013) | Carboxyamidotriazole | Lung cancer | 0.97 µM |

| Reddy et al. (2018) | Triazole derivatives | Various cancers | 0.97 - 34.46 µM |

| Zhang et al. (2019) | Triazoles | Antibacterial | Varies by strain |

These studies collectively indicate that triazoles can be potent agents in cancer therapy and microbial infections.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-1-phenyl-5-propyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-2-6-12-13(14(20)15-9-10-19)16-17-18(12)11-7-4-3-5-8-11/h3-5,7-8,19H,2,6,9-10H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZDKGUALMLKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.